

Application Notes and Protocols: 4-Bromo-2-methoxy-azobenzene as a Molecular Switch

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Compound of Interest

Compound Name: Azobenzene, 4-bromo-2-methoxy-

Cat. No.: B098276

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Introduction

4-Bromo-2-methoxy-azobenzene is a synthetic aromatic compound belonging to the azobenzene family, which are well-regarded as molecular photoswitches. These molecules can undergo reversible isomerization between two distinct geometric forms, the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer, upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzene derivatives powerful tools for the remote and non-invasive control of biological and chemical systems.

The substitution pattern of 4-bromo-2-methoxy-azobenzene, featuring a bromine atom and a methoxy group, is anticipated to influence its photochemical properties, such as its absorption wavelengths and the kinetics of its thermal relaxation from the cis to the trans state. While specific experimental data for this exact molecule is limited in publicly available literature, valuable insights can be drawn from closely related ortho-substituted bromo-methoxy-aminoazobenzene derivatives. These related compounds exhibit key photoswitching characteristics, including isomerization with visible light (blue-green) and a relatively slow thermal reversion to the stable trans form, suggesting the potential utility of 4-bromo-2-methoxy-azobenzene in applications requiring sustained cis-state effects.^{[1][2][3]}

These application notes provide a summary of the anticipated properties of 4-bromo-2-methoxy-azobenzene, a detailed protocol for its synthesis based on established methods for

related compounds, and experimental procedures for its characterization and use as a molecular switch.

Photochemical Properties

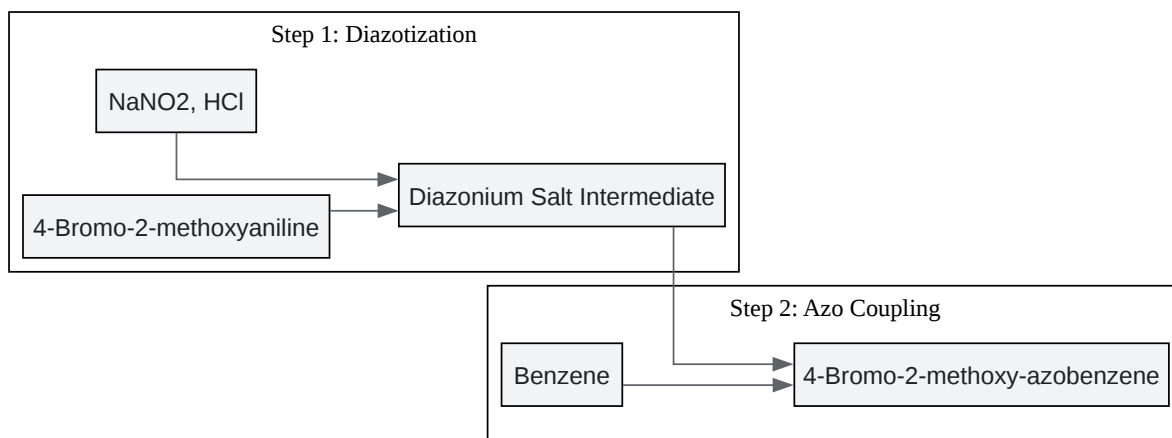
The key to the functionality of 4-bromo-2-methoxy-azobenzene as a molecular switch lies in its distinct photochemical properties. While precise quantitative data for this specific molecule is not readily available, the following table summarizes the expected and observed properties for similar azobenzene derivatives.

Property	trans Isomer	cis Isomer	Reference
Absorption Maximum (λ_{max})	~320-360 nm (π - π^* transition)	~440-460 nm (n - π^* transition)	General Azobenzene Properties
Molar Extinction Coefficient (ϵ)	High	Low	General Azobenzene Properties
Photoisomerization Wavelength	Blue-Green Light	UV or Blue Light	[1][2][3]
Quantum Yield (Φ)	Not Determined	Not Determined	-
Thermal Isomerization	Stable	Metastable, slow thermal relaxation	[1][2][3]
Half-life ($\tau_{1/2}$) of cis isomer	-	Expected to be in the range of minutes to hours	[1][2][3]

Synthesis Protocol

The following is a proposed synthetic route for 4-bromo-2-methoxy-azobenzene, adapted from established methods for the synthesis of related substituted azobenzenes.

Reaction Scheme:



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A proposed two-step synthesis of 4-bromo-2-methoxy-azobenzene.

Materials:

- 4-Bromo-2-methoxyaniline
- Sodium nitrite (NaNO2)
- Concentrated hydrochloric acid (HCl)
- Benzene
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO4)
- Ice

Procedure:

- Diazotization of 4-Bromo-2-methoxyaniline:
 - Dissolve 4-bromo-2-methoxyaniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.
 - Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Azo Coupling:
 - In a separate flask, prepare a solution of benzene in a suitable solvent.
 - Slowly add the cold diazonium salt solution to the benzene solution with vigorous stirring. The reaction is typically carried out at a low temperature.
 - After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
 - Neutralize the reaction mixture with a solution of sodium hydroxide.
- Work-up and Purification:
 - Extract the product into diethyl ether.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude 4-bromo-2-methoxy-azobenzene by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Characterization of Photoswitching by UV-Vis Spectroscopy

This protocol describes the procedure to monitor the photoisomerization of 4-bromo-2-methoxy-azobenzene using UV-Vis spectroscopy.

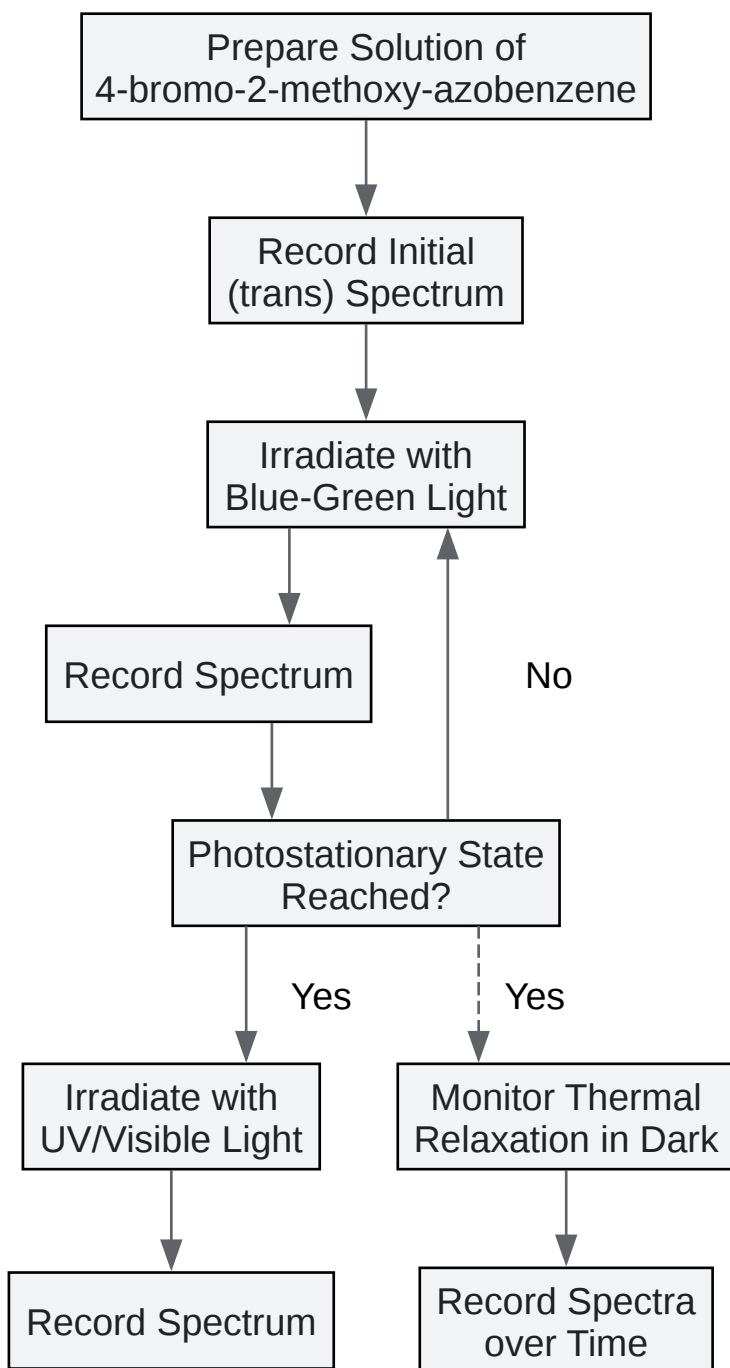
Materials:

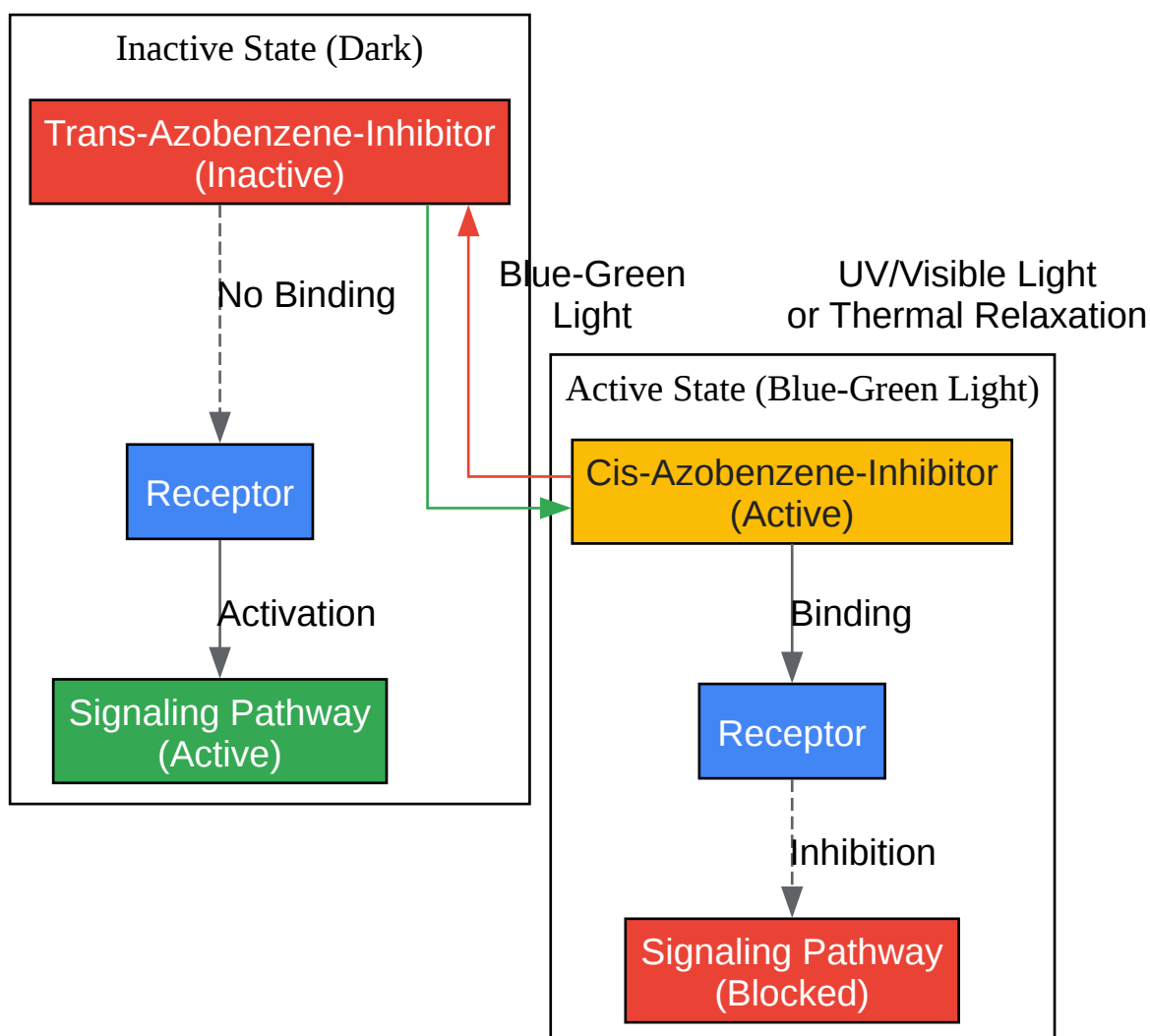
- 4-Bromo-2-methoxy-azobenzene
- Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
- Quartz cuvette
- UV-Vis spectrophotometer
- Light source for trans-to-cis isomerization (e.g., LED with $\lambda \approx 440\text{-}460\text{ nm}$)
- Light source for cis-to-trans isomerization (e.g., UV lamp with $\lambda \approx 365\text{ nm}$ or a different visible wavelength)

Procedure:

- Prepare a dilute solution of 4-bromo-2-methoxy-azobenzene in the chosen solvent.
- Record the initial absorption spectrum of the solution. This spectrum will predominantly represent the trans isomer.
- Irradiate the solution in the cuvette with the light source for trans-to-cis isomerization for a set period (e.g., 1-5 minutes).
- Record the absorption spectrum again. Observe the changes in the absorption bands corresponding to the trans and cis isomers.
- Repeat steps 3 and 4 until no further significant spectral changes are observed, indicating that the photostationary state (PSS) has been reached.

- To observe the reverse isomerization, irradiate the solution at the PSS with the light source for cis-to-trans isomerization.
- Record the absorption spectrum periodically to monitor the return to the trans isomer.
- To measure the thermal relaxation rate, keep the solution at the cis-rich PSS in the dark at a constant temperature and record the absorption spectrum at regular intervals.





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